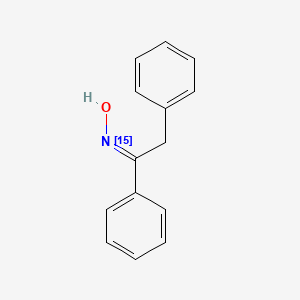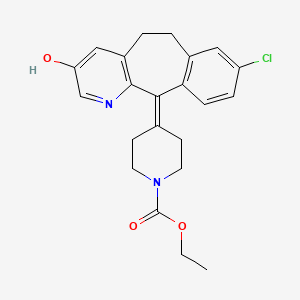
3-Hydroxy Loratadine
Übersicht
Beschreibung
3-Hydroxy Loratadine is a hydroxylated metabolite of Loratadine, a second-generation antihistamine. Loratadine is widely used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. The hydroxylation of Loratadine results in the formation of this compound, which retains antihistaminic activity and contributes to the overall pharmacological effects of Loratadine .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Loratadine has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactivity.
Biology: Investigated for its role in metabolic pathways and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic uses in treating allergic conditions.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Target of Action
3-Hydroxy Loratadine, a metabolite of Loratadine, primarily targets H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their inhibition can alleviate allergy symptoms .
Mode of Action
This compound acts by inhibiting the binding of pyrilamine to brain H1 receptors . This interaction results in the suppression of histamine-induced effects, such as vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .
Biochemical Pathways
The formation of this compound involves a series of biochemical reactions. Loratadine is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . Desloratadine is then glucuronidated by UDP-Glucuronosyltransferase 2B10 (UGT2B10) followed by oxidation by Cytochrome P450 2C8 (CYP2C8) to form 3-Hydroxy Desloratadine .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution to specific immune-regulatory tissues . The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The action of this compound results in the inhibition of immune-mediated allergic inflammation . This is achieved through the hypothalamic-pituitary-adrenal (HPA) axis . The compound’s action on H1 receptors helps alleviate symptoms of allergies by reducing histamine-induced effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentrations of Loratadine, Desloratadine, and their active metabolites in the spleen were found to be much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a significant environment for the action of these compounds .
Zukünftige Richtungen
Newer generation H1-antihistamines, including Loratadine and its derivatives, are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .
Biochemische Analyse
Biochemical Properties
3-Hydroxy Loratadine interacts with various enzymes and proteins. It is formed through the action of cytochrome P450 (CYP) isoforms, particularly CYP2C8 . The formation of this compound is catalyzed by CYP2C8 but requires prior glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 .
Cellular Effects
The effects of this compound on cells are primarily related to its antihistaminic activity. It inhibits the binding of pyrilamine to H1 receptors, which are found in various cell types, including epithelial cells, smooth vascular cells, neuronal cells, glial cells, and immune cells . This inhibition can impact cellular functions, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to H1 receptors, inhibiting the binding of pyrilamine . This binding interaction can lead to changes in gene expression, affecting the cellular response to histamines .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is stable and does not degrade rapidly .
Metabolic Pathways
This compound is involved in the metabolic pathway of Loratadine. Loratadine is metabolized to Desloratadine, which is then glucuronidated by UDP-Glucuronosyltransferase 2B10 and oxidized by CYP2C8 to form this compound .
Transport and Distribution
It is known that Loratadine and its metabolites, including this compound, are widely distributed in various tissues, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Subcellular Localization
Given its role as a metabolite of Loratadine, it is likely to be found in the same subcellular locations as Loratadine, which includes the endoplasmic reticulum where Loratadine is metabolized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Loratadine involves multiple steps starting from 3-methyl pyridine. The process includes several chemical reactions such as oxidation, reduction, and cyclization. The final step involves the hydroxylation of Desloratadine to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures and pressures to facilitate the hydroxylation reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion of Loratadine to this compound.
Reduction: Potential reduction of intermediate compounds during synthesis.
Substitution: Possible substitution reactions involving functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation step.
Reducing Agents: Utilized in intermediate steps.
Catalysts: Employed to enhance reaction rates and selectivity.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Loratadine: The parent compound from which 3-Hydroxy Loratadine is derived.
Desloratadine: Another metabolite of Loratadine with similar antihistaminic properties.
Fexofenadine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: this compound is unique due to its specific hydroxylation, which may enhance its pharmacological activity and tissue distribution compared to other similar compounds. This hydroxylation allows it to inhibit binding of pyrilamine to brain H1 receptors and distribute to specific immune-regulatory tissues .
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVQHZYLIQAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652014 | |
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-15-0 | |
| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


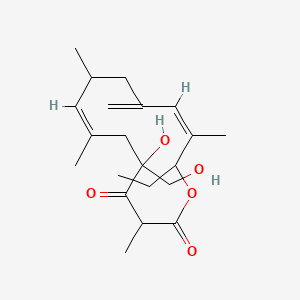
![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)
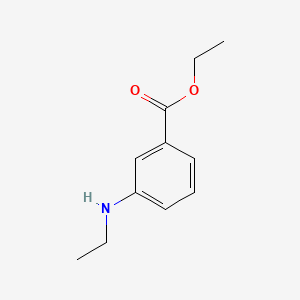
![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)
![2H-Oxireno[4,5]pyrano[3,2-c]pyridine(9CI)](/img/new.no-structure.jpg)
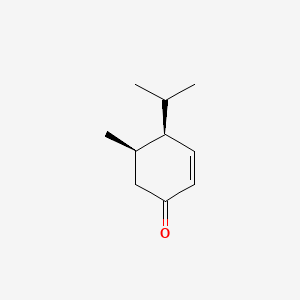


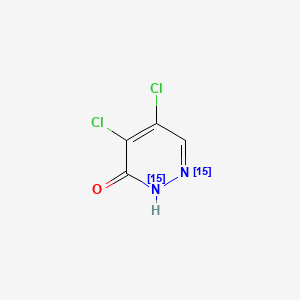
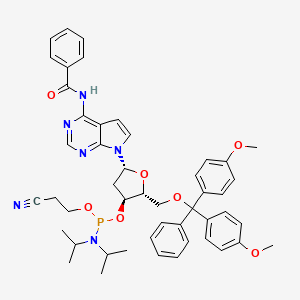
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)
